REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.[CH3:11][NH:12][NH2:13].[CH3:14]N(C=O)C>>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([C:2]2[N:13]([CH3:14])[N:12]=[CH:11][CH:1]=2)=[CH:5][CH:6]=1
|
Name
|
methyl hydrazine
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
CNN
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
N,N′-dimethylformamide dimethyl acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by rotary evaporation
|
Type
|
CUSTOM
|
Details
|
providing a red viscous oil
|
Type
|
TEMPERATURE
|
Details
|
heated at 75 degrees Celcius for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed by rotary evaporation
|
Type
|
WASH
|
Details
|
The cartridge was eluted with a 20:80 mixture of ethyl acetate and hexanes
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C=C1)C1=CC=NN1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |